

ITC Application Note: Studying Vidofludimus-Nurr1 Binding

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Vidofludimus

CAS No.: 7178240-30-1

Cat. No.: S548869

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This note outlines the use of ITC to characterize the binding interaction between **vidofludimus** calcium and the neuroprotective transcription factor Nurr1 (NR4A2), revealing its unique mechanism of action [1] [2].

Background and Objective

Nurr1 is a key target for developing therapies for Parkinson's disease, Alzheimer's disease, and multiple sclerosis [1] [2]. While **vidofludimus** is a known activator of Nurr1, its binding epitope and molecular activation mechanism were not fully understood. The objective of the ITC experiments was to **determine the thermodynamic parameters of the vidofludimus-Nurr1 interaction and elucidate the mechanism of Nurr1 activation**, particularly its effect on protein dimerization [1].

Experimental Protocol and Design

The following workflow summarizes the key steps in the ITC experiment to study the **vidofludimus**-Nurr1 interaction:

Sample Preparation

- **Protein:** Nurr1 Ligand-Binding Domain (LBD) [1].
- **Ligand:** **Vidofludimus** calcium [1].

- **Buffer:** Use a degassed, matched buffer for both the sample and reference cells to prevent air bubbles that cause abnormal data [3]. Pre-equilibrate samples to -2°C below the target experimental temperature to reduce stabilization time [3].

Instrument Setup and Titration

- **Sample Cell:** Filled with a solution of Nurr1 LBD [1].
- **Reference Cell:** Filled with the matched buffer or high-purity water [3].
- **Syringe:** Filled with a higher concentration of **vidofludimus** calcium [1] [3].
- **Titration Program:** The ligand is titrated into the protein sample in small, precisely known aliquots [3]. The study employed a series of injections to titrate **vidofludimus** into the Nurr1 LBD solution [1].

Key Experimental Parameters

The table below summarizes the critical parameters for the ITC binding experiment as applied in the referenced study.

Parameter	Specification	Rationale & Notes
Target Molecules	Nurr1 LBD (Macromolecule) & Vidofludimus (Ligand)	Direct study of the binding interaction at the relevant protein domain [1].
Key Measurements	Binding Affinity (K_d), Enthalpy Change (ΔH), Stoichiometry (n), Entropy Change (ΔS)	ITC provides a complete thermodynamic profile in a single experiment [3].
Experimental Focus	Nurr1 homodimer dissociation & Nurr1-RXR heterodimer destabilization	ITC data showed vidofludimus markedly enhanced dissociation of Nurr1 homodimers [1] [2].
Binding Location	Allosteric surface pocket (helices 1, 5, 7, 8)	Identified via mutagenesis and molecular dynamics simulation, not directly by ITC [1] [2].

Data Analysis and Key Findings

Data Processing

- **Heat Integration:** The raw heat flow spikes from each injection are integrated with respect to time to give the total heat (Q) exchanged per injection [3].
- **Background Subtraction:** The heat of dilution, measured by titrating the ligand into buffer alone, is subtracted from the total heat to isolate the binding-specific heat [3].
- **Curve Fitting:** The corrected Q is plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model (e.g., a single-site model) to derive the thermodynamic parameters [3]. The binding constant (K_{diss}) and ΔH are obtained directly from the fit, while ΔG and ΔS are calculated using the fundamental equation: $\Delta G = -RT \ln K_{diss} = \Delta H - T\Delta S$ [3].

Summary of ITC Findings on Vidofludimus-Nurr1

Parameter	Finding	Biological Interpretation
Dimer Dissociation	Vidofludimus strongly reduced Nurr1 homodimerization and destabilized the Nurr1-RXR heterodimer [1] [2].	Ligand-induced dimer dissociation is a primary mechanism for Nurr1 activation [1].
Binding Affinity	Sub-micromolar binding affinity to the Nurr1 LBD [1] [2].	Correlates with the sub-micromolar cellular potency ($EC_{50} \sim 0.4 \mu M$) of vidofludimus [1].
Mechanistic Insight	Coregulator displacement occurred with lower potency than dimer dissociation [1].	Suggests coregulator displacement may be a secondary effect of the primary mechanism—altered dimerization [1].

Troubleshooting and Methodological Notes

- **High or Low Affinity:** For interactions with very high or low binding affinity outside the ideal measurable range (c-value between 10 and 500), consider alternative titration methods like reverse titration or competitive titration [3].
- **Instrument Care:** Always power on the ITC instrument at least one day before use for optimum stability. Clean the sample cell and syringe thoroughly between experiments to prevent contamination [3].

Research Context and Significance

The insights from the ITC studies were part of a larger effort to understand and target Nurr1. The following table summarizes key related information about **vidofludimus**.

Aspect	Summary
Clinical Relevance	Vidofludimus calcium has shown efficacy in Phase 2 trials for relapsing-remitting and progressive multiple sclerosis, with a favorable safety profile [4] [5] [6].
Primary Mechanism	Functions as a highly selective inhibitor of dihydroorotate dehydrogenase (DHODH), an enzyme critical for the proliferation of activated immune cells [6].
Novel Neuroprotective Mechanism	Nurr1 agonism by vidofludimus represents a separate, potentially neuroprotective mechanism, thought to contribute to its positive effects on disability improvement in progressive MS [4].

The ITC data provided critical validation of the direct interaction between **vidofludimus** and Nurr1, helping to establish a solid mechanistic foundation for its continued development as a potential treatment for neurodegenerative diseases [1] [2] [4].

References and Further Reading

- *Communications Chemistry: Structural and mechanistic profiling of Nurr1 modulation by vidofludimus...* (2025). Details the use of ITC, HTRF, and mutagenesis to locate the allosteric binding site and characterize dimer dissociation. [1] [2]
- Immunic, Inc.: **Immunic Presented Key Vidofludimus Calcium Data at the 41st Congress of ECTRIMS...** (2025). Highlights clinical trial data supporting the neuroprotective potential via Nurr1 activation. [4]
- *Neurology - Neuroimmunology & Neuroinflammation: Safety and Dose-Response of Vidofludimus Calcium in Relapsing Multiple Sclerosis...* (2024). Provides extended results of the phase 2 EMPHASIS trial. [5]
- Wikipedia: **Isothermal Titration Calorimetry**. Offers a comprehensive overview of the ITC technique, its history, thermodynamic principles, and instrumental procedures. [3]

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To cite this document: Smolecule. [ITC Application Note: Studying Vidofludimus-Nurr1 Binding].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b548869#vidofludimus-isothermal-titration-calorimetry>]

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